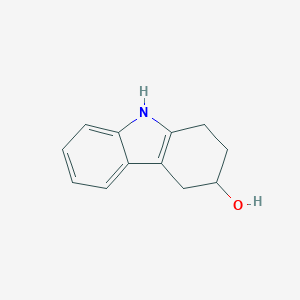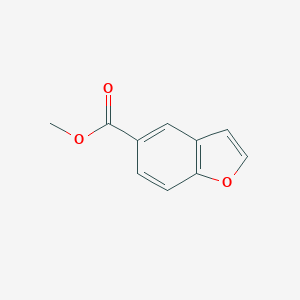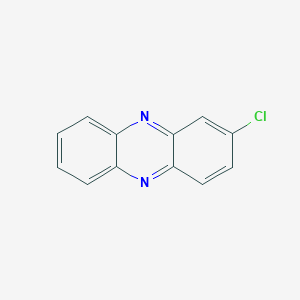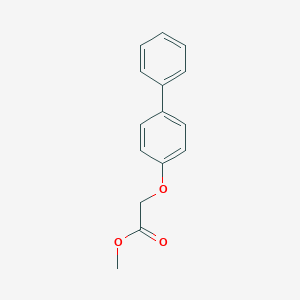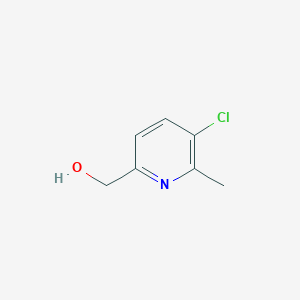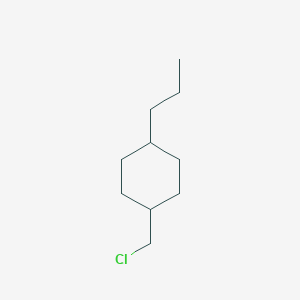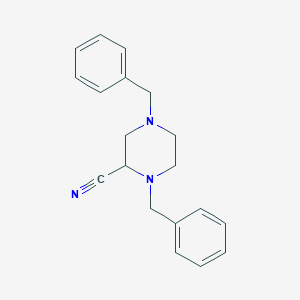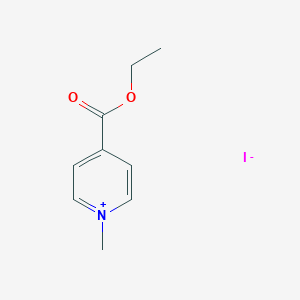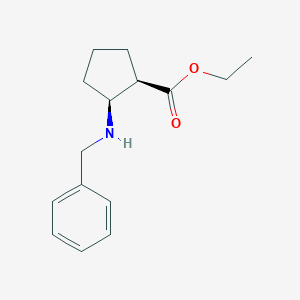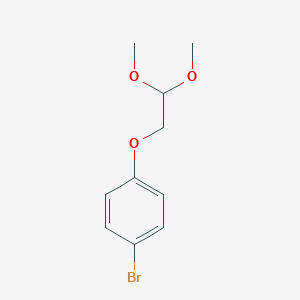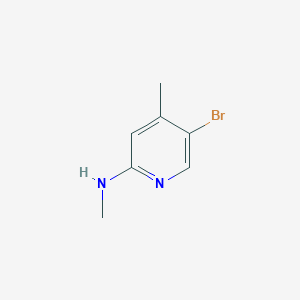
4-metil-1H-pirazol-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a solid substance that is stored at ambient temperature .Aplicaciones Científicas De Investigación
Síntesis orgánica
Compuestos como 4-metil-1H-pirazol-1-carboxilato de terc-butilo a menudo sirven como bloques de construcción o intermediarios en la síntesis de una variedad de nuevos compuestos orgánicos. Estos incluyen amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .
Investigación farmacéutica
Los derivados de pirazol son elementos fundamentales presentes en varias moléculas pequeñas que exhiben diversas actividades farmacéuticas . Pueden actuar como grupos directores y transformadores en la síntesis orgánica .
Química agrícola
La estructura de pirazol también es significativa en la química agrícola debido a su presencia en moléculas con diversas actividades agrícolas .
Compuestos biológicamente activos
Algunos derivados de pirazol son intermediarios en la síntesis de compuestos biológicamente activos como el crizotinib .
Investigación del cáncer
Los derivados de pirazol se han estudiado por sus posibles propiedades anticancerígenas. Por ejemplo, se demostró que un derivado de pirazol sintetizado inducía la apoptosis en células cancerosas .
Síntesis de productos naturales
Compuestos similares se han utilizado como precursores para sintetizar productos naturales biológicamente activos .
Mecanismo De Acción
Target of Action
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a synthetic compound that has been used in the synthesis of various biologically active compounds . .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific structures and targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is its ability to increase the solubility of peptides in aqueous solutions, making them more accessible for use in drug delivery systems. This makes it an ideal reagent for use in peptide synthesis. However, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate can also be toxic in high concentrations, and it has been known to cause irritation to the eyes and skin. Therefore, it is important to use tert-butyl 4-methyl-1H-pyrazole-1-carboxylate in a well-ventilated laboratory and to use protective equipment when handling the compound.
Direcciones Futuras
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has a wide range of potential applications in the field of organic chemistry and drug development. It has been used in the synthesis of peptides, peptidomimetics, and other complex molecules, as well as in the development of new drugs and drug delivery systems. In the future, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop more efficient and effective drug delivery systems, as well as to synthesize more complex molecules for use in drug development. Additionally, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop more efficient and effective methods for synthesizing peptides and peptidomimetics. Finally, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate could be used to develop new materials and polymers for use in various applications.
Métodos De Síntesis
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. This reaction yields a tert-butyl ester of the carboxylic acid, which is then reacted with a base such as sodium hydroxide to form the final product, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-methylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRDTVAZNKWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
